molecular formula C9H7ClFNO3S B6206846 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 2758000-82-5

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No. B6206846
CAS RN: 2758000-82-5
M. Wt: 263.7
InChI Key:
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Description

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (8-FQS) is a synthetic compound that has been used in a variety of scientific research applications. 8-FQS is an organosulfur compound that has been studied for its potential applications in drug discovery and development, as well as for its biochemical and physiological effects.

Scientific Research Applications

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a probe for the study of enzymes and other proteins, as a reagent for the synthesis of pharmaceuticals, and as a tool for the study of drug metabolism and pharmacokinetics. 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has also been used in the synthesis of other organosulfur compounds, such as 2-fluoro-1,2,3,4-tetrahydroquinoline-6-sulfonamide (6-FQSA) and 2-fluoro-1,2,3,4-tetrahydroquinoline-6-sulfamate (6-FQSM).

Mechanism of Action

The mechanism of action of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is not completely understood. It is believed that 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride acts as a reversible inhibitor of enzymes and other proteins, by binding to the active site of the enzyme or protein and blocking its activity. It is also believed that 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can act as an agonist or antagonist for certain receptors, depending on its concentration and the receptor in question.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride are not fully understood. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the serotonin 5-HT2A receptor. In addition, 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has been shown to have antioxidant and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several advantages for laboratory experiments. It is a highly selective and reversible inhibitor of enzymes and other proteins, making it a useful tool for studying the activity of these proteins. In addition, it is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory experiments.
However, 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride also has some limitations. It is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. It could be used to develop new drugs or to study the activity of existing drugs. It could also be used to study the biochemical and physiological effects of various compounds, or to develop new methods of synthesis. In addition, 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride could be used to study the metabolism and pharmacokinetics of drugs, or to develop new methods of drug delivery. Finally, 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride could be used as a tool for studying the structure and function of proteins, or to develop new methods of protein engineering.

Synthesis Methods

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 2-fluoro-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (6-FQS) with sodium borohydride in aqueous solution. This reaction produces 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as the main product, with minor amounts of 6-FQS as a byproduct. The reaction is typically carried out at room temperature and is highly selective. Other methods of synthesis have been developed, including the reaction of 6-FQS with potassium carbonate in aqueous solution and the reaction of 6-FQS with sodium sulfite in aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "thionyl chloride" ], "Reaction": [ "Step 1: Nitration of 4-fluoroaniline with sulfuric acid and nitrite ion to form 4-fluoro-2-nitroaniline", "Step 2: Reduction of 4-fluoro-2-nitroaniline with sodium sulfite and sodium hydroxide to form 4-fluoro-2-aminophenol", "Step 3: Condensation of 4-fluoro-2-aminophenol with ethyl acetoacetate in the presence of acid catalyst to form 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline", "Step 4: Sulfonation of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline with sulfuric acid to form 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid", "Step 5: Conversion of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid to 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with thionyl chloride" ] }

CAS RN

2758000-82-5

Product Name

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Molecular Formula

C9H7ClFNO3S

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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